(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine
Description
Contextualization of Fmoc-D-Tyrosine within Synthetic Organic Chemistry and Chemical Biology
In synthetic organic chemistry, Fmoc-D-Tyrosine serves as a versatile chiral synthon. Its primary application lies in solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis, where the Fmoc group on the α-amino terminus provides temporary protection, allowing for controlled, stepwise addition of amino acids to form peptide chains acs.orgsigmaaldrich.com. The Fmoc group is readily cleaved under mild basic conditions (e.g., using piperidine), which is orthogonal to the acid-labile protection of the tyrosine side chain's phenolic hydroxyl group, typically by a tert-butyl (tBu) ether acs.org. This differential protection strategy is fundamental to Fmoc-based SPPS, enabling the synthesis of peptides with high purity and yield acs.orgnih.govresearchgate.net.
Within chemical biology, Fmoc-D-Tyrosine is instrumental in creating peptides that mimic natural proteins, investigate protein-protein interactions, study enzyme-substrate dynamics, and explore receptor-ligand binding mechanisms acs.org. The incorporation of D-amino acids, such as D-tyrosine, can significantly alter the pharmacokinetic properties of peptides, often leading to enhanced stability against enzymatic degradation and extended half-lives in biological systems compared to their L-amino acid counterparts nih.govpnas.orgacs.org. This makes Fmoc-D-Tyrosine a valuable tool for developing peptide-based therapeutics, probes for biological pathways, and for structural studies of proteins nih.govscbt.com.
Role as a Chiral Amino Acid Derivative in Advanced Chemical Synthesis
As a chiral amino acid derivative, Fmoc-D-Tyrosine plays a pivotal role in advanced chemical synthesis, particularly in the creation of stereochemically defined molecules. The D-configuration of tyrosine is critical for several reasons:
The ability to synthesize peptides with specific stereochemistry and modified side chains using building blocks like Fmoc-D-Tyrosine is central to rational drug design and the development of novel bioactive molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZCTMTWRHEBIN-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426255 | |
| Record name | Fmoc-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112883-29-1 | |
| Record name | Fmoc-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for Synthesis and Derivatization of Fmoc D Tyrosine Building Blocks
Established Synthetic Pathways for Fmoc-D-Tyrosine and its O-Protected Analogs
The synthesis of Fmoc-D-tyrosine derivatives primarily involves two key steps: the protection of the α-amino group with the Fmoc moiety and the modification or protection of the phenolic hydroxyl group. The order of these steps can vary depending on the target molecule and the specific protecting groups employed.
Fmoc-D-Tyr(tBu)-OH: The tert-butyl (tBu) group is a widely used acid-labile protecting group for the tyrosine side chain. caymanchem.compeptide.comadvancedchemtech.com The synthesis of Fmoc-D-Tyr(tBu)-OH typically starts from O-tert-butyl-D-tyrosine. This intermediate is then subjected to an acylation reaction with a fluorenylmethyloxycarbonylating agent, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base like sodium carbonate or sodium hydroxide. chemicalbook.comgoogle.com The reaction is often carried out in a dioxane or tetrahydrofuran (B95107) (THF)/water solvent system. chemicalbook.comgoogle.com
Fmoc-D-Tyr(Me)-OH and Fmoc-D-Tyr(4-Et)-OH: The synthesis of methyl and ethyl ether derivatives follows a similar principle. The corresponding O-alkylated D-tyrosine is reacted with an Fmoc-donating reagent. The ethyl ether modification on the tyrosine side chain can influence the hydrophobicity and electronic properties of the resulting peptide, making it a valuable tool for designing peptides with tailored characteristics. nbinno.com
Fmoc-D-Tyr(All)-OH: The allyl (All) group is another useful protecting group that can be removed under mild conditions using palladium catalysis, offering an orthogonal deprotection strategy. merckmillipore.com The synthesis involves the allylation of the phenolic hydroxyl group of a suitably protected D-tyrosine derivative, followed by Fmoc protection of the amino group.
Table 1: Synthesis of O-Alkyl-Protected Fmoc-D-Tyrosine Derivatives
| Derivative | Starting Material | Key Reagents |
|---|---|---|
| Fmoc-D-Tyr(tBu)-OH | O-tert-butyl-D-tyrosine | Fmoc-Cl or Fmoc-OSu, Na₂CO₃ |
| Fmoc-D-Tyr(Me)-OH | O-methyl-D-tyrosine | Fmoc-Cl or Fmoc-OSu, Base |
| Fmoc-D-Tyr(4-Et)-OH | O-ethyl-D-tyrosine | Fmoc-Cl or Fmoc-OSu, Base |
| Fmoc-D-Tyr(All)-OH | D-tyrosine | Allyl bromide, Base, Fmoc-OSu |
Halogenated tyrosine derivatives are valuable for introducing probes for biophysical studies, for cross-linking experiments, and as precursors for further chemical modifications. chemimpex.com
Table 2: Synthesis of Fmoc-3-iodo-D-tyrosine
| Starting Material | Iodinating Agent | Solvent |
|---|---|---|
| Fmoc-D-Tyr-OH | I₂ / Ag₂SO₄ | Methanol |
| Fmoc-D-Tyr-OH | IPy₂BF₄ | CH₂Cl₂:TFA |
Phosphorylation of tyrosine residues is a key post-translational modification that plays a crucial role in cellular signaling pathways. The synthesis of phosphotyrosine-containing peptides is essential for studying these processes. rsc.orgsigmaaldrich-jp.com
Fmoc-Tyr(PO₃H₂)-OH: This is the simplest derivative for introducing phosphotyrosine. sigmaaldrich-jp.comsigmaaldrich.com It can be synthesized by phosphorylating Fmoc-Tyr-OH with reagents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). rsc.org While cost-effective, its use in SPPS can be challenging due to the unprotected phosphate (B84403) group, which can lead to sluggish coupling reactions and potential side reactions like pyrophosphate formation. sigmaaldrich-jp.comsigmaaldrich.comcaymanchem.com
Fmoc-Tyr(PO(OBzl)OH)-OH: The monobenzyl-protected derivative is a popular choice for phosphopeptide synthesis. sigmaaldrich.comnbinno.com It offers a balance between reactivity and protection. Synthesis can be achieved through a one-pot reaction involving the phosphitylation of Fmoc-Tyr-OH followed by oxidation. rsc.org Uronium-based coupling reagents like HBTU or HATU are recommended for its incorporation into peptides. sigmaaldrich.com
Fmoc-Tyr(PO(NMe₂)₂)-OH: This fully protected derivative offers improved solubility and avoids the side reactions associated with partially protected phosphates. sigmaaldrich-jp.comsigmaaldrich.comcreative-peptides.comadvancedchemtech.com The phosphodiamidate is stable during coupling reactions and can be introduced using standard coupling methods. sigmaaldrich-jp.comsigmaaldrich.com The phosphate group is regenerated by acid-catalyzed hydrolysis, typically with aqueous trifluoroacetic acid (TFA), after peptide cleavage.
Table 3: Comparison of Phosphorylated Fmoc-Tyrosine Derivatives
| Derivative | Protection Strategy | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Fmoc-Tyr(PO₃H₂)-OH | Unprotected | Cost-effective, no deprotection needed | Sluggish coupling, side reactions |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Partially protected (Benzyl) | Good balance of reactivity and protection | Potential coupling issues |
| Fmoc-Tyr(PO(NMe₂)₂)-OH | Fully protected (Dimethylamino) | High solubility, no side reactions | Requires specific deprotection step |
Tyrosine O-sulfation is another important post-translational modification involved in protein-protein interactions. nih.govsigmaaldrich-jp.com The synthesis of sulfotyrosine-containing peptides has been challenging due to the acid lability of the sulfate (B86663) ester. sigmaaldrich-jp.com
Fmoc-Tyr(SO₃Na)-OH: This building block is used for the direct incorporation of sulfotyrosine. jst.go.jp It is typically synthesized by reacting Fmoc-Tyr-OH with a sulfating agent like the sulfur trioxide-pyridine complex or the sulfur trioxide-dimethylformamide complex, followed by conversion to the sodium salt. thieme-connect.de To minimize the loss of the acid-labile sulfate group during peptide cleavage, low-temperature TFA treatment is employed. jst.go.jpnih.gov
To overcome the acid lability, protected versions have been developed. For instance, the neopentyl (nP) protected derivative, Fmoc-Tyr(SO₃nP)-OH , is stable to TFA and can be deprotected post-cleavage using ammonium (B1175870) acetate (B1210297) or sodium azide. sigmaaldrich-jp.comiris-biotech.de Another approach involves the synthesis of Fmoc-fluorosulfated tyrosine , which can be incorporated into peptides and subsequently converted to sulfotyrosine under basic conditions. nih.govnih.gov This one-step synthesis from Fmoc-tyrosine and sulfuryl fluoride (B91410) proceeds in high yield (96%). nih.gov
Table 4: Approaches for Sulfated Fmoc-Tyrosine Synthesis
| Derivative | Approach | Deprotection/Conversion |
|---|---|---|
| Fmoc-Tyr(SO₃Na)-OH | Direct incorporation | Low-temperature TFA cleavage |
| Fmoc-Tyr(SO₃nP)-OH | Protected sulfate | Ammonium acetate or sodium azide |
| Fmoc-Tyr(OSO₂F)-OH | Fluorosulfate precursor | Basic ethylene (B1197577) glycol |
Glycosylation is a complex post-translational modification that significantly impacts protein function. The synthesis of glycopeptides often relies on the use of pre-formed glycosylated amino acid building blocks. nih.govyoungin.com
The synthesis of glycosylated Fmoc-tyrosine building blocks can be achieved by reacting Fmoc-D-Tyr-OH with a peracetylated glycosyl donor, such as galactose or glucose peracetate, in the presence of a Lewis acid promoter like tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·Et₂O). nih.gov Microwave irradiation has been shown to accelerate this reaction, providing the desired glycosylated amino acid in moderate yields within a short reaction time. nih.gov This method has the advantage of not requiring prior protection of the amino acid's carboxyl group. nih.gov
Advanced Reaction Conditions and Catalysis in Fmoc-D-Tyrosine Synthesis
The efficiency of coupling Fmoc-D-tyrosine derivatives during SPPS is crucial for the successful synthesis of the target peptide. The choice of coupling reagents and reaction conditions depends on the specific derivative being used.
For derivatives with unprotected or partially protected acidic side chains, such as Fmoc-Tyr(PO₃H₂)-OH and Fmoc-Tyr(PO(OBzl)OH)-OH , uronium-based coupling reagents like HATU and HBTU are generally more effective than carbodiimide-based reagents. sigmaaldrich-jp.comsigmaaldrich.com The addition of an excess of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often beneficial. sigmaaldrich.com
For fully protected derivatives like Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(PO(NMe₂)₂)-OH , a wider range of standard coupling methods can be employed, including those based on carbodiimides (e.g., DIC/HOBt) or phosphonium (B103445) salts (e.g., PyBOP). caymanchem.comsigmaaldrich-jp.com
In the synthesis of the building blocks themselves, catalysis plays a significant role. For instance, the palladium-catalyzed removal of the allyl protecting group offers a mild and orthogonal deprotection strategy. merckmillipore.com Lewis acids are key catalysts in glycosylation reactions. nih.gov The use of silver salts to mediate iodination is another example of catalysis in the derivatization of Fmoc-D-tyrosine. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool to accelerate reactions, as demonstrated in the glycosylation of Fmoc-tyrosine, significantly reducing reaction times. nih.gov
Enzymatic Chemical Methods for Fmoc-D-Tyrosine Production
Chemo-enzymatic methods offer a powerful approach for the production of enantiomerically pure amino acids, including D-amino acids. nih.govmdpi.com These methods combine the selectivity of enzymes with the efficiency of chemical synthesis. While specific examples detailing the enzymatic production of Fmoc-D-Tyrosine are not extensively documented in the provided search results, the general principles of chemo-enzymatic synthesis of D-amino acids can be applied.
One established chemo-enzymatic route is the "hydantoinase process," a multi-enzyme system that can produce various D-amino acids with high yield and enantioselectivity. mdpi.com This process typically involves a hydantoin (B18101) racemase, a D-hydantoinase, and a D-carbamoylase. mdpi.com Another approach involves the use of D-amino acid aminotransferases (DAAT) to generate D-amino acids from their corresponding α-keto acids. mdpi.com
Furthermore, enzymatic peptide synthesis on a solid support has been demonstrated, where proteases catalyze the coupling of Fmoc-amino acids. researchgate.net This suggests the potential for enzymatic ligation of the Fmoc group to D-Tyrosine. The integration of chemical and enzymatic transformations is a growing field, with non-ribosomal peptide synthetase (NRPS) modules being utilized to construct complex scaffolds from amino acid derivatives. nih.gov The application of these principles could lead to efficient and scalable chemo-enzymatic production of Fmoc-D-Tyrosine.
Microwave-Assisted Synthetic Routes for Fmoc-Amino Acid Building Blocks
Microwave-assisted organic synthesis has emerged as a transformative technology in peptide chemistry, significantly accelerating reaction times and improving the quality of the final products. nih.govnih.govcreative-peptides.com This technique is particularly beneficial for the synthesis of Fmoc-amino acid building blocks and their subsequent use in solid-phase peptide synthesis (SPPS). thieme-connect.combiotage.comacs.org
The application of microwave energy allows for rapid and uniform heating of the reaction mixture, which can lead to a dramatic reduction in the time required for both the coupling of amino acids and the removal of the Fmoc protecting group. nih.govspringernature.com For instance, microwave energy can reduce amino acid coupling times to as little as 5 minutes and Fmoc deprotection times from over 15 minutes to just 3 minutes in many cases. nih.govspringernature.com This acceleration of reaction rates is not only time-efficient but can also help to minimize common side reactions such as racemization and aspartimide formation. nih.gov
Microwave-assisted SPPS has been successfully applied to the synthesis of challenging peptide sequences, demonstrating its robustness and efficiency. nih.govnih.gov The technology can be used in both manual and automated synthesis formats, making it a versatile tool for peptide chemists. nih.gov Furthermore, water-based microwave-assisted peptide synthesis using Fmoc-amino acid nanoparticles has been developed as an environmentally friendly alternative to traditional organic solvent-based methods. mdpi.com
| Parameter | Conventional SPPS | Microwave-Assisted SPPS | Reference |
|---|---|---|---|
| Coupling Time | Typically 1-2 hours | As short as 5 minutes | nih.gov |
| Fmoc Deprotection Time | 15-30 minutes | As short as 3 minutes | nih.govcreative-peptides.com |
| Side Reactions | More prevalent | Reduced (e.g., racemization, aspartimide formation) | nih.gov |
| Synthesis of Difficult Sequences | Challenging | Improved efficiency and purity | nih.govnih.gov |
Orthogonal Protecting Group Strategies in Fmoc-D-Tyrosine Chemistry
The success of solid-phase peptide synthesis relies heavily on the use of orthogonal protecting groups, which can be selectively removed under different conditions without affecting other protecting groups on the peptide chain. nbinno.com In the context of Fmoc-D-Tyrosine, this involves the base-labile Fmoc group for the α-amino function and an acid-labile group for the tyrosine side chain. nbinno.comcreative-peptides.com
Fmoc Group Cleavage and Deprotection Protocols in Peptide Synthesis (e.g., Piperidine-Mediated Deprotection)
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in SPPS to protect the α-amino group of amino acids. creative-peptides.comluxembourg-bio.com Its removal, or deprotection, is a crucial step that is repeated throughout the synthesis of a peptide. creative-peptides.com The most common reagent used for Fmoc deprotection is a solution of piperidine (B6355638) in a solvent such as N,N-dimethylformamide (DMF). creative-peptides.compeptide.com
The mechanism of Fmoc cleavage by piperidine involves a β-elimination reaction. luxembourg-bio.compeptide.com The piperidine, a secondary amine base, abstracts the acidic proton on the fluorenyl ring system. peptide.com This leads to the formation of a dibenzofulvene intermediate and carbon dioxide. peptide.com The highly reactive dibenzofulvene is then trapped by another molecule of piperidine to form a stable adduct, preventing it from reacting with the newly deprotected amine of the peptide chain. peptide.commdpi.com
While a 20% solution of piperidine in DMF is standard, other bases such as 4-methylpiperidine (B120128) and piperazine (B1678402) have also been used effectively. luxembourg-bio.commdpi.com In cases where Fmoc deprotection is slow or incomplete, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed, often in the presence of a small amount of piperidine to scavenge the dibenzofulvene byproduct. peptide.com The progress of the deprotection reaction can be monitored by UV spectroscopy due to the strong chromophoric nature of the cleavage products. chempep.com
| Reagent | Typical Concentration | Notes | Reference |
|---|---|---|---|
| Piperidine | 20% in DMF | Standard and most widely used reagent. | creative-peptides.com |
| 4-Methylpiperidine | 20% in DMF | An alternative to piperidine with similar efficiency. | luxembourg-bio.commdpi.com |
| Piperazine | 10% w/v in 9:1 DMF/ethanol | Used in lower concentrations due to solubility. | mdpi.com |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Used in combination with a scavenger like piperidine | A stronger, non-nucleophilic base for difficult deprotections. | peptide.com |
Acid-Labile Protecting Group Removal for Tyrosine Side Chain Modification (e.g., tBu, 2-ClTrt)
To prevent unwanted side reactions during peptide synthesis, the phenolic hydroxyl group of the tyrosine side chain must be protected. nbinno.comcreative-peptides.com In the Fmoc/tBu strategy, the tert-butyl (tBu) ether is the preferred protecting group for the tyrosine side chain. nbinno.compeptide.com The tBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, typically trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. peptide.comthermofisher.comnih.gov
The removal of the tBu group with TFA generates a tert-butyl cation, which can potentially alkylate sensitive residues like tryptophan and methionine. nih.gov To prevent these side reactions, scavengers are added to the cleavage cocktail. thermofisher.comnih.gov
An alternative and highly acid-labile protecting group for the tyrosine side chain is the trityl (Trt) group. nih.gov When used in conjunction with a 2-chlorotrityl (2-ClTrt) resin, it is possible to cleave the peptide from the resin under very mild acidic conditions, such as a mixture of acetic acid, trifluoroethanol, and dichloromethane, while keeping the side-chain protecting groups intact. nih.gov This strategy is particularly useful for the synthesis of protected peptide fragments that can be used in subsequent fragment condensation approaches. nih.gov The 2-ClTrt resin allows for the selective deprotection of the tyrosine side chain, as the Trt group is cleaved under the same mild acidic conditions used to release the peptide from the resin. nih.gov Greener solvent alternatives, such as anisole (B1667542) or 1,3-dimethoxybenzene (B93181) with a small percentage of TFA, are also being explored for cleavage from 2-chlorotrityl resin. rsc.orgresearchgate.net
| Protecting Group | Cleavage Condition | Key Features | Reference |
|---|---|---|---|
| tert-Butyl (tBu) | Strong acid (e.g., 95% TFA) | Standard in Fmoc/tBu strategy; stable to base. | nbinno.compeptide.com |
| Trityl (Trt) | Mild acid (e.g., acetic acid/trifluoroethanol/dichloromethane) | Highly acid-labile; allows for selective deprotection with 2-ClTrt resin. | nih.gov |
Advanced Analytical and Spectroscopic Characterization of Fmoc D Tyrosine and Its Peptide Conjugates
Chromatographic Techniques for Purity and Identity Assessment
Chromatographic methods are fundamental in assessing the purity and confirming the identity of Fmoc-D-Tyr-OH. These techniques separate the compound from potential impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of Fmoc-D-Tyr-OH and its derivatives. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically acetonitrile and water with additives like trifluoroacetic acid (TFA). The purity of commercially available Fmoc-D-Tyr-OH is often reported to be ≥97.0% as determined by HPLC scbt.com. For its tert-butyl protected counterpart, Fmoc-D-Tyr(tBu)-OH, purities of ≥98.0% are consistently achieved hmdb.caadvancedchemtech.comnih.gov.
Chiral HPLC is crucial for confirming the enantiomeric purity of Fmoc-D-Tyr-OH, ensuring that the D-enantiomer is free from its L-counterpart. Polysaccharide-based chiral stationary phases (CSPs) are effective for the enantioseparation of Fmoc-protected amino acids. amrita.edu A study on the chiral separation of 19 common Fmoc-protected α-amino acids demonstrated baseline resolution for most, including the tert-butyl protected derivative of tyrosine, Fmoc-Tyr(tBu)-OH. amrita.eduscienceopen.com The separation can be optimized by adjusting the mobile phase composition, typically a mixture of acetonitrile and an acidic additive like 0.1% TFA. amrita.eduscienceopen.com
Table 1: HPLC Conditions for Chiral Separation of Fmoc-Tyr(tBu)-OH
| Parameter | Value |
| Column | Lux 5 µm Cellulose-3 |
| Mobile Phase | Acetonitrile / 0.1% TFA (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (L-enantiomer) | 5.973 min |
| Retention Time (D-enantiomer) | 6.773 min |
| Resolution (Rs) | > 1.5 |
Data adapted from a study on the chiral separation of FMOC protected α-amino acids. scienceopen.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for both the identification of Fmoc-D-Tyr-OH and the analysis of its peptide conjugates. This technique is invaluable for monitoring the progress of peptide synthesis, allowing for the verification of the correct incorporation of the Fmoc-D-tyrosine residue at each step. researchgate.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative assessment of the purity of Fmoc-D-Tyr-OH and for monitoring the progress of chemical reactions. In TLC, a stationary phase, typically silica gel, is coated on a plate, and a solvent system (mobile phase) moves up the plate by capillary action. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. chemicalbook.comresearchgate.net
For amino acids and their derivatives, a common solvent system is a mixture of n-butanol, acetic acid, and water. amrita.eduifsc.edu.br The position of the compound on the developed plate is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For tyrosine, using a mobile phase of n-butanol, acetic acid, and water (12:3:5 by volume), an Rf value of approximately 0.42 has been reported. amrita.eduifsc.edu.br It is important to note that the Rf value can be influenced by the specific conditions of the experiment. Since Fmoc-D-Tyr-OH is colorless, a visualization agent such as ninhydrin is typically used to reveal the spots, which appear as colored areas on the plate. chemicalbook.comresearchgate.net Commercial suppliers of Fmoc-D-Tyr(tBu)-OH often report a purity of ≥98% as determined by TLC. advancedchemtech.com
Table 2: Typical TLC Parameters for Amino Acid Analysis
| Parameter | Description |
| Stationary Phase | Silica Gel Plate |
| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 12:3:5 v/v/v) |
| Visualization | Ninhydrin spray followed by heating |
| Expected Rf for Tyrosine | ~0.42 |
This data is for the unmodified amino acid tyrosine and serves as a reference. amrita.eduifsc.edu.br
Spectroscopic Methods for Structural Elucidation and Conformational Analysis
Spectroscopic techniques provide detailed information about the molecular structure and conformation of Fmoc-D-Tyr-OH, complementing the data obtained from chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of Fmoc-D-Tyr-OH. Both ¹H NMR and ¹³C NMR are employed to provide a comprehensive picture of the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals provide information about the different types of protons and their neighboring atoms. For a related Fmoc-dipeptide, the aromatic protons of the Fmoc group typically appear in the range of δ 7.2-7.8 ppm, while the protons of the tyrosine ring are observed at around δ 6.7-7.1 ppm. The α-proton of the amino acid backbone usually resonates at approximately δ 4.1-4.3 ppm. scienceopen.com
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For a similar Fmoc-protected amino acid, the carbonyl carbon of the carboxylic acid group is expected around δ 177 ppm. The aromatic carbons of the Fmoc group and the tyrosine ring resonate in the region of δ 121-145 ppm, while the aliphatic carbons of the amino acid backbone and any protecting groups appear at higher field strengths. scienceopen.com The availability of isotopically labeled Fmoc-Tyrosine(Tbu)-OH, such as ¹³C and ¹⁵N enriched versions, further enhances the capabilities of NMR for detailed structural and mechanistic studies. cortecnet.com
Table 3: Expected ¹H NMR Chemical Shifts for Fmoc-Tyrosine Derivatives
| Proton | Expected Chemical Shift (ppm) |
| Fmoc Aromatic Protons | 7.2 - 7.8 |
| Tyrosine Aromatic Protons | 6.7 - 7.1 |
| α-CH | 4.1 - 4.3 |
| β-CH₂ | 2.8 - 3.2 |
Based on data from a related Fmoc-dipeptide. scienceopen.com
Table 4: Expected ¹³C NMR Chemical Shifts for Fmoc-Tyrosine Derivatives
| Carbon | Expected Chemical Shift (ppm) |
| Carboxyl C=O | ~177 |
| Fmoc Aromatic Carbons | 121 - 145 |
| Tyrosine Aromatic Carbons | 115 - 156 |
| α-CH | ~56 |
| β-CH₂ | ~37 |
Based on data from a related Fmoc-protected amino acid and D-Tyrosine. scienceopen.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in Fmoc-D-Tyr-OH. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds.
Key characteristic absorption bands for Fmoc-D-Tyr-OH include the O-H stretch of the carboxylic acid, which is typically broad and centered around 3000 cm⁻¹. The C=O stretch of the carboxylic acid and the urethane carbonyl of the Fmoc group are expected in the region of 1680-1750 cm⁻¹. The N-H stretch of the urethane is usually observed around 3300 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ region. The identity of commercial Fmoc-D-Tyr(tBu)-OH is often confirmed by IR spectroscopy, indicating that it passes a standard identity test. Studies on the self-assembly of Fmoc-peptide hydrogels have utilized FTIR to investigate the molecular interactions and structural organization, highlighting the utility of this technique in conformational analysis. researchgate.net
Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure
Circular Dichroism (CD) spectroscopy is a critical technique for analyzing the secondary structure of peptides incorporating Fmoc-D-Tyrosine. This method measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum provides information on the peptide's conformational state, such as α-helices, β-sheets, and random coils vanderbilt.eduphotophysics.com.
For Fmoc-peptide conjugates, the CD spectrum is typically analyzed in two distinct regions:
Far-UV Region (190-250 nm): In this region, the primary chromophore is the peptide bond itself. The shape and magnitude of the CD signal are characteristic of the peptide backbone's regular, folded arrangement vanderbilt.edu. For peptides containing Fmoc-D-Tyrosine that self-assemble into β-sheet structures, a characteristic negative minimum is often observed around 217-220 nm researchgate.netnih.govpnas.org.
Near-UV Region (250-350 nm): This region is dominated by signals from aromatic amino acids and the Fmoc group photophysics.com. The fluorenyl group of Fmoc is chiral upon conjugation to the amino acid, generating distinct CD signals. These signals can provide insights into the local environment and stacking interactions of the Fmoc moieties, which are crucial drivers of self-assembly cnr.it. Spectra in this region for Fmoc-tyrosine derivatives have been reported to show distinct peaks that are sensitive to the peptide's aggregation state researchgate.net.
The presence of a β-sheet conformation is a common finding in self-assembled Fmoc-D-Tyrosine containing peptides, indicated by the characteristic minimum ellipticity around 217 nm researchgate.netpnas.org. The analysis of both the far- and near-UV regions provides a comprehensive picture of both the peptide backbone conformation and the supramolecular arrangement of the aromatic Fmoc protecting groups.
| Spectral Region | Wavelength Range (nm) | Chromophore | Typical Signal for β-Sheet Structure | Interpretation |
|---|---|---|---|---|
| Far-UV | 190 - 250 | Peptide Bond | Negative minimum at ~217-220 nm | Indicates the presence of β-sheet secondary structure in the peptide backbone. researchgate.netnih.gov |
| Near-UV | 250 - 350 | Fmoc Group, Tyrosine Side Chain | Variable peaks | Provides information on the chiral environment and π-π stacking of aromatic groups during self-assembly. photophysics.comcnr.it |
Fluorescence Spectroscopy in Self-Assembly Studies
Fluorescence spectroscopy serves as a powerful, non-disruptive tool for investigating the self-assembly and aggregation of Fmoc-D-Tyrosine. This technique utilizes the intrinsic fluorescence of both the tyrosine side chain and the N-terminal Fmoc protecting group to monitor molecular interactions in solution mdpi.comnih.gov.
The self-assembly process, primarily driven by π-π stacking of the aromatic Fmoc groups, can be monitored by observing changes in the fluorescence emission spectrum. When Fmoc-D-Tyrosine molecules are in a monomeric, non-aggregated state, the Fmoc group exhibits a characteristic emission peak. Upon aggregation, the close proximity and ordered stacking of the fluorenyl rings lead to the formation of an excimer, resulting in a red-shift (a shift to a longer wavelength) of the emission maximum rsc.org.
Key findings from fluorescence studies include:
Excitation of the Fmoc Group: When exciting the Fmoc moiety (typically around 300 nm), a red-shift in the emission peak from approximately 315 nm (monomer) to 332 nm (aggregate) indicates the formation of fluorenyl excimers due to π-π stacking in the self-assembled state rsc.org.
Excitation of the Tyrosine Residue: The tyrosine residue can be selectively excited at around 280 nm mdpi.comrsc.org. Changes in its emission intensity and wavelength can provide complementary information about the local environment of the amino acid side chain during the assembly process. An increase in fluorescence intensity is often observed when the tyrosine residue moves from a polar to a more non-polar (hydrophobic) environment within the aggregate mdpi.com.
By monitoring these spectral changes, researchers can determine critical aggregation concentrations and study the kinetics and mechanism of the self-assembly process.
| Fluorophore | Excitation Wavelength (λex) | Emission Wavelength (λem) - Monomer | Emission Wavelength (λem) - Aggregate | Interpretation of Spectral Shift |
|---|---|---|---|---|
| Fmoc Group | ~300 nm | ~315 nm | ~332 nm | Red-shift indicates π-π stacking and excimer formation upon aggregation. rsc.org |
| Tyrosine | ~280 nm | ~304 nm | Variable | Changes in intensity and wavelength reflect alterations in the local environment of the tyrosine side chain. mdpi.com |
Microscopy and Diffraction Techniques for Supramolecular Assemblies
Transmission Electron Microscopy (TEM) of Self-Assembled Structures
Transmission Electron Microscopy (TEM) is an indispensable imaging technique for the direct visualization of the morphology of supramolecular structures formed by the self-assembly of Fmoc-D-Tyrosine. TEM provides high-resolution images that reveal the size, shape, and organization of the resulting nano- and microstructures researchgate.net.
Studies on Fmoc-D-Tyrosine hydrogels have consistently shown the formation of extended, entangled fibrillar networks researchgate.net. These nanofibers are the fundamental building blocks of the self-supporting gel matrix. TEM analysis allows for the detailed characterization of these fibers.
Key morphological features observed for self-assembled Fmoc-D-Tyrosine include:
Fibrillar Networks: The molecules assemble into long, linear nanofibers nih.gov.
Fiber Dimensions: These fibers typically have widths on the nanometer scale. For Fmoc-Tyr hydrogels, fibrillar materials have been observed, and related Fmoc-dipeptides form nanoscale ribbon-like features with widths ranging from 10 to 50 nm nih.gov.
Entanglement: The individual nanofibers extensively entangle to form a dense, three-dimensional matrix, which is responsible for the macroscopic properties of the hydrogel, such as its ability to immobilize solvent nih.gov.
These detailed structural insights obtained from TEM are crucial for understanding how molecular design translates into macroscopic material properties and for developing applications in fields like tissue engineering and drug delivery.
| Compound/System | Observed Morphology | Typical Dimensions | Reference |
|---|---|---|---|
| Fmoc-D-Tyrosine Hydrogel | Entangled Fibrillar Network | Fibers/Ribbons ~10-50 nm in width | nih.gov |
| Related Fmoc-Peptides | Nanofibers, Ribbons | Variable widths, often in the 5-50 nm range | rsc.orgnih.gov |
Powder X-Ray Diffraction (XRD) Analysis of Organogels
Powder X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the atomic and molecular arrangement within crystalline and semi-crystalline materials, including organogels and xerogels derived from Fmoc-D-Tyrosine nih.govresearchgate.net. By measuring the angles and intensities at which X-rays are scattered by the sample, XRD provides information about the periodic structural motifs and intermolecular distances within the self-assembled network.
For Fmoc-Tyrosine (FmocY) hydrogels, XRD analysis reveals crucial details about the molecular packing that drives fibril formation. A key finding from fibre X-ray diffraction of oriented FmocY gels is the presence of a strong diffraction signal corresponding to a d-spacing of 4.8 Å rsc.orgresearchgate.net. This distance is consistent with the repeat distance for hydrogen bonding between adjacent peptide molecules arranged in a β-sheet configuration, which runs along the main axis of the nanofiber rsc.org.
Interestingly, the diffraction patterns of the gel (fibre phase) differ significantly from those of the single crystal form of FmocY rsc.orgresearchgate.net. In the crystal, packing is dominated by interactions between the planar Fmoc groups. In the gel, however, the data clearly indicate that hydrogen bonding is the primary force driving the directional self-assembly into fibrillar structures rsc.orgresearchgate.net. This highlights that the supramolecular arrangement in the functional gel state can be fundamentally different from the most thermodynamically stable crystalline solid state.
| Sample | Technique | Key d-spacing (Å) | Structural Interpretation | Reference |
|---|---|---|---|---|
| Fmoc-Tyrosine Hydrogel (Oriented Fibres) | Fibre X-ray Diffraction | 4.8 | Inter-strand distance in a β-sheet; corresponds to hydrogen bonding along the fibre axis. | rsc.orgresearchgate.net |
| Related Fmoc-Dipeptide Xerogel | Powder X-ray Diffraction (WAXS) | ~4.4 | Inter-strand distance of Fmoc-peptide assemblies. | rsc.org |
| Related Fmoc-Dipeptide Xerogel | Powder X-ray Diffraction (WAXS) | 4.35 | Attributed to π-π stacking distance between fluorenyl rings. | nih.gov |
Fmoc D Tyrosine in Peptide Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-D-Tyrosine Derivatives
Solid-Phase Peptide Synthesis (SPPS) is the predominant methodology for the chemical synthesis of peptides, and protocols utilizing Fmoc-D-Tyrosine derivatives are well-established. In SPPS, the C-terminal amino acid of the desired peptide is first anchored to an insoluble polymer support (resin), and the peptide chain is elongated in the N-terminal direction through a series of coupling and deprotection steps.
The general cycle for incorporating an Fmoc-D-Tyrosine residue in SPPS involves:
Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide chain using a mild base, typically a solution of 20% piperidine (B6355638) in DMF. pacific.edu
Washing: Thorough washing of the resin with a suitable solvent, such as DMF, to remove the cleaved Fmoc group and excess piperidine.
Coupling: Activation of the carboxyl group of the incoming Fmoc-D-Tyr-OH (with an appropriate side-chain protecting group) and its subsequent reaction with the free N-terminal amine of the resin-bound peptide.
Washing: Removal of excess reagents and byproducts by washing the resin with a solvent like DMF.
This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically in a single step using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
Commonly used resins for the synthesis of C-terminal tyrosine peptides include:
2-Chlorotrityl chloride (2-CTC) resin: This acid-sensitive resin allows for the attachment of Fmoc-D-Tyr-OH under relatively mild conditions, minimizing racemization. The loading is typically performed in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM). The resulting ester linkage is highly acid-labile, which permits the cleavage of the peptide from the resin with the side-chain protecting groups still attached, a useful strategy for the synthesis of protected peptide fragments.
Wang resin: This resin is also widely used for the synthesis of C-terminal acids. The loading of Fmoc-D-Tyr-OH onto Wang resin often requires an activation step, for example, using a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).
Rink Amide resin: This resin is employed when the desired peptide has a C-terminal amide instead of a carboxylic acid. The first amino acid, Fmoc-D-Tyr-OH, is coupled to the amino group of the Rink linker using standard coupling protocols.
Optimization of resin loading is crucial to prevent issues such as aggregation and incomplete reactions during chain elongation. A lower loading capacity is often preferred for the synthesis of long or difficult peptide sequences to improve solvation and reaction kinetics.
The formation of the peptide bond between the activated carboxyl group of Fmoc-D-Tyr-OH and the N-terminal amine of the growing peptide chain is a critical step in SPPS. The choice of coupling reagent and the management of reaction conditions are paramount to ensure high coupling efficiency and minimize side reactions, particularly racemization.
Several classes of coupling reagents are commonly used:
Uronium/Guanidinium salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used. They react with the carboxyl group of Fmoc-D-Tyr-OH to form an activated species that rapidly acylates the N-terminal amine. These reactions are typically carried out in the presence of a non-nucleophilic base like DIPEA or N-methylmorpholine (NMM) in a solvent like DMF.
Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is a common carbodiimide-based coupling reagent. It is often used in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress racemization and improve coupling efficiency.
Phosphonium (B103445) salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent that forms an activated ester with the incoming amino acid.
The selection of the coupling reagent can be critical, especially when coupling sterically hindered amino acids or when dealing with difficult sequences. For instance, HATU is often preferred for its high reactivity and ability to overcome steric hindrance.
Comparison of Common Coupling Reagents for Fmoc-D-Tyr-OH Incorporation:
| Coupling Reagent | Class | Activator/Base System | Advantages |
| HATU | Uronium salt | DIPEA or NMM in DMF | High efficiency, fast reaction rates, effective for sterically hindered couplings. |
| HBTU | Uronium salt | DIPEA or NMM in DMF | Widely used, cost-effective, good performance for standard couplings. |
| DIC/HOBt | Carbodiimide | HOBt in DMF/DCM | Low cost, effective at suppressing racemization. |
| PyBOP | Phosphonium salt | DIPEA or NMM in DMF | High coupling efficiency, stable reagent. |
The phenolic side chain of tyrosine is a versatile handle for various on-resin modifications to introduce structural diversity and functionality into peptides. With the N-terminus and other reactive side chains protected, the hydroxyl group of a D-tyrosine residue can be selectively modified while the peptide is still attached to the solid support.
This requires an orthogonal protection strategy for the D-tyrosine side chain that can be removed without cleaving the peptide from the resin or deprotecting other amino acid side chains. For example, an allyl-based protecting group can be used for the tyrosine hydroxyl group, which can be selectively removed using a palladium catalyst. Once the hydroxyl group is deprotected, it can undergo various chemical transformations, including:
Phosphorylation: On-resin phosphorylation of the tyrosine side chain can be achieved using phosphoramidite chemistry to mimic this important post-translational modification.
Sulfation: The synthesis of sulfotyrosine-containing peptides can be accomplished by reacting the deprotected hydroxyl group with a sulfating agent.
Alkylation and Acylation: The phenolic hydroxyl group can be alkylated or acylated to introduce a variety of functional groups.
Glycosylation: Sugars can be attached to the tyrosine side chain to create glycopeptides.
These on-resin modification strategies significantly expand the chemical space accessible for peptide-based drug discovery and chemical biology research.
Solution-Phase Peptide Synthesis Approaches Incorporating Fmoc-D-Tyrosine
While SPPS is the most common method for peptide synthesis, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides. In solution-phase synthesis, all reactions are carried out in a homogeneous solution, and the intermediates are isolated and purified after each step.
The incorporation of Fmoc-D-Tyr-OH in solution-phase synthesis follows the same fundamental principles of protection, activation, and coupling as in SPPS. The N-terminal Fmoc group provides protection for the amino group, while the carboxyl group is typically protected as a methyl or ethyl ester. The side chain of D-tyrosine also requires protection, often with a benzyl (B1604629) or tert-butyl group.
A typical solution-phase coupling would involve the reaction of an N-terminally protected peptide with a C-terminally protected Fmoc-D-Tyr-OH derivative in the presence of a coupling reagent like DIC/HOBt or HATU. After the coupling reaction, the product is purified, and the Fmoc group is removed with piperidine to allow for the next coupling step.
Solution-phase synthesis can be more labor-intensive than SPPS due to the need for purification at each step. However, it offers advantages in terms of scalability and the ability to characterize intermediates fully.
Challenges and Solutions in Fmoc-D-Tyrosine Incorporation (e.g., Steric Hindrance, Reactivity Issues)
The incorporation of Fmoc-D-Tyr-OH into a peptide sequence can sometimes present challenges. The bulky nature of the Fmoc group and the tyrosine side chain can lead to steric hindrance, which may result in incomplete or slow coupling reactions, particularly when the preceding amino acid is also sterically demanding.
Challenges and Potential Solutions:
| Challenge | Description | Potential Solutions |
| Steric Hindrance | The bulky Fmoc group and tyrosine side chain can hinder the approach of the activated carboxyl group to the N-terminal amine, leading to slow or incomplete coupling. | - Use more powerful coupling reagents like HATU. - Increase reaction times and/or temperature. - Perform a double coupling, where the coupling step is repeated to drive the reaction to completion. |
| Racemization | The activation of the carboxyl group of Fmoc-D-Tyr-OH can lead to the loss of stereochemical integrity at the α-carbon, resulting in the formation of the L-isomer. | - Use coupling reagents and additives known to suppress racemization, such as DIC/HOBt or Oxyma. - Avoid excessive use of strong bases. |
| Side Reactions of the Phenolic Hydroxyl Group | If the tyrosine side chain is not adequately protected, the hydroxyl group can undergo side reactions such as acylation during the coupling steps. | - Ensure the use of an appropriate and stable side-chain protecting group, such as tBu. |
| Aggregation | During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate on the resin, leading to poor solvation and incomplete reactions. | - Incorporate backbone-modifying elements like pseudoprolines. - Use specialized resins or solvents that disrupt aggregation. |
By carefully selecting the protecting groups, coupling reagents, and reaction conditions, these challenges can be effectively managed to ensure the successful synthesis of peptides containing D-tyrosine.
Applications of Fmoc D Tyrosine in Medicinal Chemistry and Drug Discovery Research
Design and Synthesis of Bioactive Peptides Incorporating D-Tyrosine
FMOC-D-TYR-OH is a cornerstone in solid-phase peptide synthesis (SPPS), a technique widely adopted for its efficiency in constructing complex peptide sequences. The Fmoc group provides robust protection for the amino terminus, allowing for selective deprotection and coupling steps, crucial for building peptides with defined sequences. The inclusion of D-tyrosine within a peptide chain can significantly alter its three-dimensional structure and its interaction with biological receptors or enzymes. Research has demonstrated that peptides incorporating D-tyrosine exhibit enhanced stability against proteolytic enzymes, a common challenge in peptide-based therapeutics, thus prolonging their half-life and improving their therapeutic potential nih.govresearchgate.netresearchgate.net. For instance, studies have shown that incorporating D-tyrosine at the terminus of cosmetic peptides can confer anti-melanogenic effects without altering their intrinsic functions, suggesting its utility in developing dual-action agents researchgate.netnih.gov.
Role as a Scaffold in Rational Drug Design and Development
FMOC-D-TYR-OH serves as a valuable molecular scaffold in rational drug design. Its structure can be systematically modified to create libraries of compounds with diverse pharmacological profiles. The phenolic hydroxyl group of tyrosine, present in both L and D forms, can participate in hydrogen bonding and other interactions crucial for target binding chemimpex.com. The D-configuration of tyrosine, when incorporated into a peptide or peptidomimetic scaffold, can lead to novel binding modes and improved selectivity for specific biological targets.
The incorporation of D-tyrosine residues into peptide sequences is a well-established strategy for modulating peptide efficacy and selectivity. By altering the peptide's conformation and its susceptibility to enzymatic cleavage, D-tyrosine can enhance binding affinity to target receptors or enzymes nih.gov. For example, in the development of Gαs selective cyclic peptide inhibitors, the introduction of D-tyrosine alongside cyclization significantly improved cell permeability and chemical stability, making these peptides comparable to small molecule drugs biorxiv.orgnih.gov. Furthermore, research into cosmetic peptides has shown that terminal D-tyrosine can enhance anti-melanogenic effects by inhibiting tyrosinase activity, demonstrating a direct impact on biological efficacy researchgate.netnih.gov.
FMOC-D-TYR-OH is instrumental in the synthesis of peptidomimetics designed to act as enzyme inhibitors or receptor ligands. D-tyrosine derivatives have been explored for their potential to target various biological pathways. For instance, studies have investigated D-tyrosine-containing peptides for their ability to inhibit melanogenesis by targeting the enzyme tyrosinase researchgate.netnih.gov. In a different context, research into macrocyclic peptides targeting G-proteins has utilized D-tyrosine to enhance binding affinity and selectivity for specific Gα subunits biorxiv.orgnih.gov. Additionally, D-tyrosine has been incorporated into peptide conjugates designed to target specific receptors, such as EphA2, for enhanced drug delivery and therapeutic efficacy nih.gov.
Strategies for Bioconjugation and Targeted Delivery Systems
The inherent properties of Fmoc-protected amino acids, including FMOC-D-TYR-OH, lend themselves to advanced strategies in bioconjugation and the development of targeted delivery systems. The Fmoc group can be used as a handle for further chemical modification, or the D-tyrosine residue itself can be functionalized. For example, Boc-O-allyl-D-tyrosine, a related derivative, is utilized in bioconjugation processes to attach biomolecules to drugs or imaging agents, thereby enhancing their efficacy and specificity chemimpex.com. The ability to precisely incorporate D-tyrosine into peptide sequences allows for the design of conjugates that can selectively target cancer cells or specific tissues, improving drug localization and reducing off-target effects nih.gov. Research has also explored the use of D-amino acid-based peptides as carriers for hydrophobic drugs, forming self-assembling supramolecular nanostructures that enhance drug delivery and antitumor efficacy researchgate.net.
Investigations into Therapeutic Potential through Peptide Modifications
The therapeutic potential of peptides is significantly amplified through modifications facilitated by building blocks like FMOC-D-TYR-OH. The introduction of D-tyrosine can confer neuroprotective effects and has been investigated in the context of neurological disorders mdpi.commdpi.com. Its role as a tyrosinase inhibitor, preventing melanin (B1238610) formation, has also suggested potential neuroprotective benefits by mitigating overproduction of dopamine, which is implicated in neurodegenerative diseases like Parkinson's mdpi.com. Furthermore, D-tyrosine-modified peptides have shown promise in cosmetic applications for skin rejuvenation and the treatment of hyperpigmentation, demonstrating a broad spectrum of therapeutic relevance researchgate.netnih.gov.
Research on Peptide Stability and Bioavailability Enhancement
A primary driver for incorporating D-amino acids, including D-tyrosine, into peptide sequences is the enhancement of peptide stability and bioavailability. Peptides composed of D-amino acids generally exhibit increased resistance to degradation by proteases and peptidases found in biological systems nih.govresearchgate.netcdnsciencepub.com. This improved stability translates to a longer in vivo half-life and better pharmacokinetic profiles. For instance, replacing L-tyrosine with D-tyrosine in peptide conjugates has been shown to improve their half-life in mouse serum nih.gov. Similarly, cyclic peptides incorporating D-tyrosine have demonstrated enhanced cell permeability and chemical stability, making them more amenable to therapeutic use and comparable to small molecule drugs biorxiv.orgnih.gov.
Fmoc D Tyrosine in Chemical Biology and Biochemical Investigations
Probing Protein-Protein and Peptide-Protein Interactions
Fmoc-D-Tyr-OH serves as a crucial building block in the synthesis of peptides used for investigating complex biological interactions. By incorporating Fmoc-D-tyrosine into peptide sequences via solid-phase peptide synthesis (SPPS), researchers can generate peptides that act as probes to study protein-protein interactions, enzyme-substrate dynamics, and receptor-ligand binding mechanisms chemimpex.com. The ability to precisely control the sequence and stereochemistry using Fmoc chemistry allows for the design of peptides that mimic or block specific biological interactions, thereby providing insights into the functional roles of proteins and peptides in cellular signaling and physiological processes chemimpex.com.
Studies on Biological Precursor Synthesis and Metabolic Pathways
While Fmoc-D-Tyr-OH is a synthetic derivative, its core D-tyrosine component is structurally related to L-tyrosine, a naturally occurring amino acid that serves as a fundamental precursor in several vital metabolic pathways. L-tyrosine is the biochemical precursor for the synthesis of crucial neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as thyroid hormones like thyroxine (T4) and triiodothyronine (T3) chemicalbook.comguidechem.comadvancedchemtech.comguidechem.comwikipedia.org. Research involving Fmoc-D-tyrosine or its derivatives can contribute to understanding these pathways, particularly when studying the effects of non-natural amino acid incorporation or when synthesizing modified peptides that interact with these systems chemicalbook.comguidechem.comadvancedchemtech.com. The Fmoc group itself is a protecting group used during synthesis and is typically removed before any biological application, leaving the D-tyrosine residue to potentially influence or be studied within these metabolic contexts.
Research on Cellular Processes and Modulatory Effects
Peptides and molecules synthesized using Fmoc-D-Tyr-OH have been explored for their influence on various cellular processes. Derivatives incorporating Fmoc-D-tyrosine have shown potential in modulating cellular activities such as apoptosis (programmed cell death) and cell proliferation, particularly in studies related to cancer biology molnova.com. Research into protein tyrosine kinases and phosphatases, enzymes that regulate tyrosine phosphorylation, highlights the importance of tyrosine residues in controlling cellular functions like growth, migration, differentiation, and apoptosis nih.govgoogle.comnih.gov. Fmoc-D-tyrosine can be employed in the synthesis of peptides or inhibitors used to study these signaling pathways usf.edusigmaaldrich.comnih.gov. Furthermore, D-amino acid containing peptides can exhibit enhanced cellular internalization via endocytosis, and tyrosine itself possesses antioxidant properties that may contribute to modulating cellular stress responses dovepress.com.
Applications in Proteomics Research Methodologies
Fmoc-D-Tyr-OH is recognized as a potentially valuable tool in proteomics research chemicalbook.comguidechem.comadvancedchemtech.comadvancedchemtech.com. Its utility in this field stems from its role as a versatile building block in peptide synthesis. Peptides incorporating Fmoc-D-tyrosine can be synthesized for various proteomic applications, such as creating specific peptide libraries for mass spectrometry-based identification, developing affinity purification tags, or serving as standards for quantitative proteomics. The ability to introduce a modified or non-natural amino acid like D-tyrosine allows for the creation of unique peptide signatures that can aid in the identification and characterization of proteins and their modifications.
Development of Advanced Functional Materials
Fmoc-protected amino acids, including Fmoc-D-tyrosine derivatives, are extensively utilized in the development of advanced functional materials, particularly supramolecular assemblies like hydrogels and organogelators. The Fmoc group's inherent hydrophobicity and planar aromatic structure, combined with the amino acid backbone, promote self-assembly through non-covalent interactions.
Self-Assembly Mechanisms of Fmoc-D-Tyrosine Based Systems
Fmoc-D-tyrosine derivatives, such as Fmoc-D-Tyr(tBu)-OH, are known to undergo concentration-dependent self-assembly chemicalbook.comguidechem.comresearchgate.net. Typically, these systems form ordered nanostructures driven by a combination of intermolecular forces. Key among these are hydrophobic interactions and π-π stacking interactions arising from the aromatic Fmoc moiety, which provide a significant driving force for assembly nih.govnih.govresearchgate.netresearchgate.net. Hydrogen bonding between the peptide backbone's amide groups also plays a crucial role in stabilizing these assemblies nih.govresearchgate.net.
These interactions lead to the formation of various morphologies, often depending on environmental conditions like concentration and temperature. For instance, Fmoc-D-Tyr(tBu)-OH has been observed to form sphere-like assemblies at room temperature, which can transform into fiber-like structures when the temperature is increased to around 70°C chemicalbook.comguidechem.comresearchgate.net.
Table 1: Self-Assembly Behavior of Fmoc-D-Tyr(tBu)-OH
| Concentration | Temperature | Morphology | Reference(s) |
| 5 mM | Room Temperature | Sphere-like assemblies | chemicalbook.comguidechem.comresearchgate.net |
| 5 mM | 70°C | Fiber-like structures | chemicalbook.comguidechem.comresearchgate.net |
Stimuli-Responsive Behavior in Supramolecular Architectures
The self-assembled structures formed by Fmoc-D-tyrosine derivatives often exhibit stimuli-responsive behavior, making them attractive for applications in smart materials, drug delivery, and tissue engineering nih.govresearchgate.netresearchgate.netmdpi.comscholaris.ca. These materials can undergo reversible changes in their structure, mechanical properties, or optical characteristics in response to external triggers.
Common stimuli that influence Fmoc-based peptide hydrogels include:
pH: Changes in pH can alter the protonation state of amino acid residues, affecting hydrogen bonding and electrostatic interactions, thereby triggering gelation or de-gelation nih.govmdpi.com. Fmoc-tyrosine derivatives, in particular, have shown pH-dependent optical properties researchgate.net.
Temperature: Thermal changes can disrupt or promote non-covalent interactions, leading to phase transitions in the self-assembled structures chemicalbook.comguidechem.comresearchgate.net.
Mechanical Stress: Some Fmoc-peptide hydrogels display thixotropic behavior, meaning they can flow under stress and recover their gel state when the stress is removed nih.gov.
Redox Agents and Metal Ions: These can also act as triggers for structural changes or gel formation in specific Fmoc-peptide systems scholaris.ca.
The ability to tune the properties of these self-assembled materials through external stimuli opens avenues for their use as responsive scaffolds, controlled release systems, and biosensors.
Compound List
Fmoc-D-Tyr-OH (N-alpha-(9-Fluorenylmethoxycarbonyl)-D-tyrosine)
Fmoc-D-Tyr(tBu)-OH (N-alpha-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-tyrosine)
Fmoc-D-Tyr(ME)-OH (N-alpha-(9-Fluorenylmethoxycarbonyl)-O-methyl-D-tyrosine)
Fmoc-D-Tyr(3-I)-OH (N-alpha-(9-Fluorenylmethoxycarbonyl)-3-iodo-D-tyrosine)
Fmoc-D-Tyr(PO3H2)-OH (N-alpha-(9-Fluorenylmethoxycarbonyl)-D-phosphotyrosine)
Fmoc-tyrosine (FY)
Fmoc-Tyr(3-NO2) (N-alpha-(9-Fluorenylmethoxycarbonyl)-3-nitro-D-tyrosine)
Reactivity, Stability, and Advanced Derivatization Strategies for Analytical and Functional Purposes
Chemical Stability Profiles of Fmoc-D-Tyrosine and its Derivatives (e.g., Acid-Lability, Oxidative Stability)
Fmoc-D-tyrosine is a cornerstone in solid-phase peptide synthesis (SPPS), largely due to the distinct stability profile of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. chemimpex.com The Fmoc group is characterized by its stability in acidic conditions and its lability to bases. altabioscience.comwikipedia.org This allows for an "orthogonal" protection strategy, where the Nα-amino group is protected by the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile. chempep.comnih.gov This is a significant advantage over older methods, such as Boc chemistry, which required harsh acidic conditions for deprotection that could potentially degrade sensitive peptide chains. chempep.compeptide.com
The Fmoc group is readily cleaved by a weak base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), via a β-elimination mechanism. altabioscience.comchempep.com This process is generally rapid and efficient. chempep.com Conversely, the Fmoc group is stable to the acidic conditions used to cleave the final peptide from the resin and remove side-chain protecting groups, such as trifluoroacetic acid (TFA). nih.govchempep.com
The tyrosine side chain itself, however, presents challenges regarding oxidative stability. The phenolic hydroxyl group is susceptible to oxidation, which can be influenced by factors such as light, the presence of metal ions, and the local chemical environment. researchgate.netresearchgate.net Studies on model peptides have shown that the rate of photo-oxidation is dependent on the pKa of the tyrosyl group, which can be altered by neighboring charged amino acid residues. researchgate.net For instance, adjacent negatively charged residues can accelerate metal-catalyzed oxidation, while positively charged residues can have the opposite effect. researchgate.net To mitigate unwanted side reactions during synthesis, the tyrosine side chain is often protected, for example, as a benzyl (B1604629) ether. peptide.com
The stability of derivatives of Fmoc-D-tyrosine is also a critical consideration, particularly in analytical applications. For example, derivatives formed with 9-fluorenylmethyl chloroformate (FMOC-Cl) for fluorescence detection are stable for up to 13 days when stored at 4°C in the dark. creative-proteomics.com
Investigation of Side Reactions During Synthesis and Handling
Several side reactions can occur during the synthesis and handling of peptides containing Fmoc-D-tyrosine. One of the most well-documented side reactions in Fmoc-based SPPS is aspartimide formation, which occurs at aspartate residues and is catalyzed by both acids and bases. chempep.comiris-biotech.de While this does not directly involve tyrosine, it is a common issue in the synthesis of complex peptides.
A side reaction more specific to tyrosine is acylation of the unprotected hydroxyl group during coupling reactions. peptide.com This can lead to the formation of undesired byproducts. Furthermore, the tyrosine side chain can be modified by reactive carbocations that are generated during deprotection and cleavage steps. peptide.com
During the repetitive base treatments to remove the Fmoc group, other side reactions can be promoted. For instance, diketopiperazine formation is a known issue at the dipeptide stage, especially when proline is the C-terminal residue. chempep.com Incomplete Fmoc deprotection can also lead to lower yields of the desired peptide. iris-biotech.de
Aggregation of the growing peptide chain is another significant challenge, particularly in longer sequences. peptide.comchempep.com This can hinder both the coupling and Fmoc cleavage steps. chempep.com The neutral state of the peptide-resin in Fmoc/tBu chemistry can make aggregation more problematic compared to Boc/Bzl strategies. peptide.com
Finally, the cleavage cocktail used at the end of the synthesis must be carefully formulated with scavengers to prevent the modification of sensitive residues like tyrosine by the reactive species generated. chempep.com
Strategies for Derivatization in Amino Acid Analysis
Since most amino acids, including tyrosine, lack strong chromophores or fluorophores, derivatization is a crucial step for their sensitive and selective analysis by high-performance liquid chromatography (HPLC). jasco-global.comshimadzu.eu Derivatization converts the amino acids into products with enhanced detectability. actascientific.com There are two primary strategies for derivatization in amino acid analysis: pre-column and post-column derivatization.
In pre-column derivatization, the amino acids are chemically modified before they are injected into the HPLC column. actascientific.comshimadzu.com The resulting derivatives are then separated and detected. creative-proteomics.com This approach offers several advantages, including the potential for higher sensitivity, as more expensive reagents that provide lower background signals can be used in smaller reaction volumes. shimadzu.comcreative-proteomics.com It also allows for a wider variety of derivatizing reagents to be employed. jasco-global.com
A significant benefit of pre-column derivatization is that it can modify the hydrophobic properties of the amino acids, making them suitable for separation by the widely used reversed-phase chromatography. shimadzu.com However, a drawback is that the efficiency of the derivatization reaction can be influenced by the sample matrix, including coexisting components and the type of solvent. shimadzu.eushimadzu.com
Post-column derivatization involves the separation of the unmodified amino acids by chromatography, typically ion-exchange chromatography, before they are mixed with a derivatizing reagent. jasco-global.comshimadzu.com The reaction occurs in a post-column reactor, and the resulting derivatives are then directed to the detector. shimadzu.com
The main advantages of this method are its high reproducibility and robustness, as the separation of the analytes before the reaction minimizes interference from the sample matrix. creative-proteomics.comnih.gov This makes it applicable to a wide range of sample types and well-suited for automated, routine analysis. creative-proteomics.comshimadzu.com However, post-column derivatization is generally less sensitive than pre-column methods and consumes larger quantities of the derivatizing reagent. shimadzu.com The choice of reagents is also more limited because the unreacted reagent must not be detected by the system. shimadzu.eushimadzu.com
The choice of derivatizing reagent is dictated by the desired detection method, primarily UV-visible absorbance or fluorescence. shimadzu.com Fluorescence detection is generally more selective and sensitive than UV detection. shimadzu.com
For fluorescence detection , common reagents include:
o-Phthalaldehyde (OPA) : Reacts rapidly with primary amino acids in the presence of a thiol to form highly fluorescent derivatives. nih.govoup.com It does not react with secondary amino acids like proline on its own. nih.gov
9-Fluorenylmethyl chloroformate (FMOC-Cl) : Reacts with both primary and secondary amino acids to produce stable, fluorescent derivatives. creative-proteomics.comnih.gov However, its hydrolysis byproduct, FMOC-OH, can cause fluorescence interference. creative-proteomics.com
Dansyl chloride : Forms strongly fluorescent derivatives but the reaction is slow. creative-proteomics.com
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) : Reacts quickly with both primary and secondary amines to yield very stable fluorescent adducts. creative-proteomics.comwaters.com
For UV detection , reagents are chosen to attach a chromophore to the amino acids. shimadzu.eu
Phenyl isothiocyanate (PITC) : A pre-column reagent that reacts with primary and secondary amino acids to form derivatives detectable by UV. creative-proteomics.comshimadzu.com
Ninhydrin : A classic post-column reagent that reacts with most amino acids to produce a colored product detectable in the visible range. aurigaresearch.comresearchgate.net
Derivatives formed with OPA and FMOC-Cl can also be detected by UV absorbance, although with lower sensitivity compared to fluorescence. creative-proteomics.comjasco-global.comshimadzu.com
Table 1: Comparison of Common Derivatizing Reagents
| Reagent | Detection Method | Derivatization | Reacts with | Key Features |
|---|---|---|---|---|
| OPA | Fluorescence, UV | Pre or Post-column | Primary amines | Fast reaction; requires a thiol co-reagent. nih.govoup.com |
| FMOC-Cl | Fluorescence, UV | Pre-column | Primary & Secondary amines | Stable derivatives; potential for interference from hydrolysis. creative-proteomics.comnih.gov |
| Dansyl Chloride | Fluorescence, UV | Pre-column | Primary & Secondary amines | Strong fluorescence; slow reaction kinetics. creative-proteomics.com |
| AQC | Fluorescence, UV | Pre-column | Primary & Secondary amines | Rapid reaction; stable derivatives. creative-proteomics.comwaters.com |
| PITC | UV | Pre-column | Primary & Secondary amines | Stable derivatives; complex sample preparation. creative-proteomics.comshimadzu.com |
| Ninhydrin | UV-Visible | Post-column | Primary & Secondary amines | Well-established method; requires heating. aurigaresearch.comresearchgate.net |
Optimization of Derivatization Conditions for Quantitative Analysis
For accurate and reproducible quantitative analysis, the derivatization conditions must be carefully optimized. nih.govnih.gov Key parameters to consider include the concentration of the derivatizing reagent, the pH of the reaction buffer, the reaction time, and the reaction temperature. oup.commdpi.com
Reagent Concentration : An excess of the derivatizing reagent is typically used to ensure the complete derivatization of all amino acids in the sample. The optimal ratio of amino acid to derivatizing reagent needs to be determined experimentally. oup.com
pH : The pH of the reaction medium is critical. For example, OPA derivatization is performed in an alkaline solution, with the optimal pH often needing to be fine-tuned (e.g., around 9.9) to maximize the signal of the derivative products. oup.com
Reaction Time and Temperature : The reaction time and temperature must be controlled to ensure the reaction goes to completion without causing degradation of the derivatives. Some reagents like OPA and FMOC-Cl react rapidly at room temperature, while others may require heating or longer incubation times. creative-proteomics.comshimadzu.commdpi.com For instance, one study optimized the reaction with 2,3-Naphthalenedicarboxaldehyde (NDA) to be 5 minutes at 25°C. mdpi.com
Sample Matrix : The sample matrix can significantly affect the derivatization yield, especially in pre-column techniques. shimadzu.eu It may be necessary to perform sample cleanup or adjust the derivatization conditions to account for interfering substances. oup.com
Systematic approaches, such as varying the concentrations of reagents and reaction times, are employed to identify the ideal conditions for achieving the highest sensitivity and precision in quantification. mdpi.com
Future Perspectives and Emerging Research Directions in Fmoc D Tyrosine Chemistry
Development of Next-Generation Peptide-Based Therapeutics
The introduction of Fmoc-D-Tyr-OH into peptide sequences is a key strategy in the development of next-generation therapeutics with enhanced efficacy and stability. Peptides composed of L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic potential. The incorporation of D-amino acids, such as D-tyrosine, renders the peptide backbone resistant to proteolysis, thereby increasing its in vivo half-life. advancedchemtech.com This enhanced stability is crucial for developing peptide drugs that can be administered less frequently and maintain their therapeutic effect for longer periods.
Furthermore, the tyrosine side chain can be modified to fine-tune the peptide's properties, such as hydrophobicity and receptor binding affinity. For instance, modifications like trifluoromethylthiolation of the tyrosine residue can significantly enhance the local hydrophobicity of a peptide, which can be a valuable tool in the rational design of bioactive peptides with improved pharmacological profiles. acs.org The development of peptide multimerization and dendrimeric structures also presents a promising avenue for creating therapeutics with novel properties and activities. mdpi.com As researchers continue to explore these strategies, Fmoc-D-Tyr-OH will remain an indispensable tool in the synthesis of these complex and potent therapeutic agents.
Innovations in Diagnostic Tools and Imaging Agents
Fmoc-D-Tyr-OH and its derivatives are pivotal in the creation of innovative diagnostic tools and imaging agents, particularly in the field of oncology. The tyrosine residue provides a versatile site for the attachment of various labels, including radioisotopes for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. For example, iodinated D-tyrosine derivatives, synthesized using Fmoc-3-iodo-D-tyrosine, can be incorporated into peptides to create radiolabeled probes for targeted cancer imaging. chemimpex.com The presence of iodine enhances reactivity and allows for the introduction of radioisotopes into peptide sequences, opening new avenues for the design of targeted diagnostic tools. chemimpex.com
One significant application is in the imaging of specific cellular receptors overexpressed in cancer cells, such as the C-X-C chemokine receptor type 4 (CXCR4). nih.gov Peptides containing radiolabeled D-tyrosine analogues can bind to these receptors with high affinity and specificity, allowing for the non-invasive visualization of tumors and their metastases. For instance, the development of CXCR4-targeting agents for PET imaging has shown promise in various cancers. nih.gov The synthesis of these agents often involves the use of Fmoc-protected amino acids, including derivatives of D-tyrosine, in solid-phase peptide synthesis. nih.govimtm.cz Future research will likely focus on developing more sophisticated and multimodal imaging agents that combine different imaging modalities, with Fmoc-D-Tyr-OH serving as a crucial component in their design and synthesis.
Advancements in Biomaterials and Nanotechnology Applications
In the realm of biomaterials and nanotechnology, Fmoc-D-Tyr-OH is a key component in the self-assembly of functional hydrogels and nanoparticles for applications in tissue engineering and drug delivery. Fmoc-amino acids, including Fmoc-D-Tyr-OH, can self-assemble into nanofibers that form three-dimensional networks, creating hydrogels with high water content and biocompatibility. researchgate.netuniroma1.it These peptide-based hydrogels are promising materials for creating scaffolds that mimic the natural extracellular matrix, supporting cell adhesion, survival, and proliferation. nih.govnih.gov
The properties of these hydrogels, such as their mechanical stiffness and stability, can be tuned by the choice of the amino acid and by introducing cross-linkers. nih.govresearchgate.net For example, the aromatic side chain of tyrosine can participate in π-π stacking interactions, contributing to the stability of the self-assembled structures. These hydrogels can encapsulate therapeutic molecules and release them in a controlled and sustained manner, making them ideal for drug delivery applications. nih.govresearchgate.net Furthermore, the incorporation of D-amino acids can enhance the resistance of these biomaterials to enzymatic degradation, prolonging their functional lifetime in vivo. acs.org Emerging research is focused on creating more complex and responsive biomaterials, such as injectable hydrogel composites and multi-component gels, where Fmoc-D-Tyr-OH will continue to be a valuable building block. researchgate.netuniroma1.it
Computational and Theoretical Studies in Fmoc-D-Tyrosine Conformational Landscape
By analyzing the conformational preferences of Fmoc-D-Tyr-OH, scientists can better design peptides with specific three-dimensional structures that are required for high-affinity binding to biological targets. nih.gov For example, computational analysis can reveal how the aromatic Fmoc group and the tyrosine side chain interact with each other and with the peptide backbone, influencing the local conformation. nih.gov Understanding these conformational biases is crucial for the rational design of peptide-based drugs and biomaterials. While much of the current research focuses on larger peptide and protein systems, dedicated computational studies on the conformational landscape of isolated Fmoc-D-Tyr-OH will provide fundamental knowledge to guide future experimental work.
Addressing Challenges in Large-Scale Synthesis and Application
The successful translation of Fmoc-D-Tyr-OH-containing peptides from the laboratory to clinical and industrial applications hinges on overcoming the challenges associated with their large-scale synthesis and purification. Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides, but its efficiency can be hampered by issues such as peptide aggregation and the extensive use of hazardous solvents. biomedgrid.comnih.gov The hydrophobicity of the Fmoc group and certain amino acid side chains can contribute to these challenges. nih.gov
Q & A
Q. What ethical considerations apply when scaling up FMOC-D-TYR-OH synthesis for collaborative studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
